Aceroside X
描述
Aceroside X is a linear diarylheptanoid β-D-glucoside first isolated from Acer nikoense and structurally characterized as 1,7-bis(4-hydroxyphenyl)heptan-3-one β-D-glucoside . It belongs to the aceroside family, a group of diarylheptanoids distinguished by their glucosidic moieties and diverse bioactivities. Aceroside X is one of 11 acerosides reported to date, alongside structurally related compounds such as Acerosides VII, VIII, IX, and XI. Its core structure consists of a seven-carbon heptanoid backbone flanked by two aromatic rings, with a ketone group at position 3 and a glucoside substituent .
属性
CAS 编号 |
130233-82-8 |
|---|---|
分子式 |
C25H32O8 |
分子量 |
460.52 |
产品来源 |
United States |
相似化合物的比较
Aceroside VIII
- Structure: Aceroside VIII (linear diarylheptanol 3-O-β-D-glucoside) shares the same heptanoid backbone as Aceroside X but differs in the substitution at position 3: it contains a hydroxyl group instead of a ketone .
- Source : Isolated from Betula platyphylla .
- Bioactivity: Antioxidant Activity: Strong correlation with DPPH radical scavenging (r > 0.8) and total phenol content . Anticancer Effects: Enhances the activity of HDAC inhibitor A452 in colorectal cancer (HT29) cells and inhibits osteosarcoma cell growth (IC₅₀ = 15.1 μM in MG63 cells) .
Aceroside IX
Cyclic Diarylheptanoids (Acerogenins)
- Structure : Cyclic analogs like Acerogenin A and B feature a fused bicyclic system with two aromatic rings oriented at ~90° .
- Source : Derived from Acer nikoense .
- Bioactivity : Demonstrated cytotoxicity and anti-inflammatory effects, but lack glucoside moieties, reducing water solubility compared to acerosides .
- Key Difference : Conformational rigidity in cyclic structures may enhance target specificity, whereas linear acerosides like X exhibit greater metabolic flexibility .
Functional Comparison with Non-Aceroside Diarylheptanoids
Valifoliolata
常见问题
Q. What methodologies are recommended for isolating Aceroside X from plant sources?
Aceroside X isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). Fractionation guided by bioactivity assays (e.g., osteogenic or antioxidant screening) is critical. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How is the structural elucidation of Aceroside X validated in academic research?
Researchers use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to assign stereochemistry and connectivity. X-ray crystallography may supplement this if crystals are obtainable. For novel compounds, elemental analysis and comparison with spectral databases (e.g., PubChem) are mandatory .
Q. What in vitro assays are commonly used to evaluate Aceroside X’s bioactivity?
Standard assays include:
- Osteogenic activity : Alkaline phosphatase (ALP) assay in mesenchymal stem cells.
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays.
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., A549, HT-29) .
Advanced Research Questions
Q. How can contradictory data on Aceroside X’s pharmacological effects be resolved?
Contradictions often arise from variations in experimental design (e.g., cell lines, dosage ranges). Mitigation strategies:
Q. What computational approaches support structure-activity relationship (SAR) studies of Aceroside X?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like NF-κB or RANKL. Quantitative SAR (QSAR) models using descriptors like logP or polar surface area correlate structural features with bioactivity. Validate predictions with in vitro mutagenesis or competitive binding assays .
Q. How should researchers design dose-response experiments for Aceroside X’s osteogenic effects?
- Use a logarithmic dose range (e.g., 1–100 μM) to capture EC₅₀ values.
- Include positive controls (e.g., dexamethasone for osteogenesis).
- Monitor long-term effects (21-day differentiation assays) and validate with calcium deposition (Alizarin Red staining) .
Q. What strategies improve the reproducibility of Aceroside X’s bioactivity studies?
- Document batch-to-batch variability in compound purity (HPLC purity ≥95%).
- Share raw data and protocols via repositories like Zenodo.
- Use blinded analysis to reduce observer bias in subjective assays (e.g., histological scoring) .
Data Analysis and Interpretation
Q. How do researchers address variability in Aceroside X’s antioxidant IC₅₀ values across studies?
Variability may stem from assay conditions (e.g., pH, temperature). Normalize data using reference antioxidants (e.g., ascorbic acid) and report results as Trolox equivalents. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant differences .
Q. What statistical models are appropriate for analyzing synergistic effects of Aceroside X in combination therapies?
Use Chou-Talalay’s combination index (CI) to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Dose-effect curves generated with CompuSyn software are widely accepted .
Experimental Design Challenges
Q. How can researchers optimize extraction yields of Aceroside X without compromising bioactivity?
Employ response surface methodology (RSM) to model solvent composition, temperature, and extraction time. Validate optimized conditions with three independent replicates. Avoid high temperatures (>60°C) to prevent thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
